![molecular formula C22H24BrN3O5 B3409242 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide CAS No. 892285-45-9](/img/structure/B3409242.png)
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide
Overview
Description
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide is a useful research compound. Its molecular formula is C22H24BrN3O5 and its molecular weight is 490.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Research
The compound has been identified as a potential inhibitor of 3CLpro of SARS-CoV-2 , a key enzyme involved in the replication of the virus . This suggests its potential use in the development of antiviral drugs, particularly for COVID-19.
Drug Discovery and Development
The compound has been used in virtual screening and pharmacoinformatics profiling to identify promising inhibitors for various targets . This indicates its potential role in drug discovery and development processes.
Molecular Dynamics
The compound has been used in molecular dynamics simulations to study its interactions with target proteins . This could provide valuable insights into the design of more effective drugs.
Antimalarial Research
Quinazolinone compounds have broad applications including antimalarial . Given the structural similarity, this compound might also have potential antimalarial applications.
Antitumor Research
Quinazolinone compounds have applications in antitumor research . This compound might also be investigated for potential antitumor properties.
Anticonvulsant Research
Quinazolinone compounds are known for their anticonvulsant properties . This compound could potentially be used in the development of new anticonvulsant drugs.
properties
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O5/c1-30-18-8-5-14(12-19(18)31-2)9-10-24-20(27)4-3-11-26-21(28)16-13-15(23)6-7-17(16)25-22(26)29/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,24,27)(H,25,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVYPEUJWDDOTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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